Lycorine Lycorine Lycorine is an indolizidine alkaloid that is 3,12-didehydrogalanthan substituted by hydroxy groups at positions and 2 and a methylenedioxy group across positions 9 and 10. Isolated from Crinum asiaticum, it has been shown to exhibit antimalarial activity. It has a role as a protein synthesis inhibitor, an antimalarial, a plant metabolite and an anticoronaviral agent. It derives from a hydride of a galanthan.
Lycorine is a natural product found in Crinum moorei, Clivia nobilis, and other organisms with data available.
Lycorine is a toxic crystalline alkaloid found in various Amaryllidaceae species, such as the cultivated bush lily (Clivia miniata), surprise lilies (Lycoris), and daffodils (Narcissus). It may be highly poisonous, or even lethal, when ingested in certain quantities. Symptoms of lycorine toxicity are vomiting, diarrhea, and convulsions. Lycorine, definition at mercksource.com Regardless, it is sometimes used medicinally, a reason why some groups may harvest the very popular Clivia miniata.
Brand Name: Vulcanchem
CAS No.: 476-28-8
VCID: VC0534144
InChI: InChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2/t11-,14-,15+,16+/m0/s1
SMILES: O[C@@H]1[C@@H](O)C=C2CCN3[C@H]2[C@@H]1c4cc(OCO5)c5cc4C3
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol

Lycorine

CAS No.: 476-28-8

Cat. No.: VC0534144

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lycorine - 476-28-8

CAS No. 476-28-8
Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
IUPAC Name (1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol
Standard InChI InChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2/t11-,14-,15+,16+/m0/s1
Standard InChI Key XGVJWXAYKUHDOO-DANNLKNASA-N
Isomeric SMILES C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4
SMILES O[C@@H]1[C@@H](O)C=C2CCN3[C@H]2[C@@H]1c4cc(OCO5)c5cc4C3
Canonical SMILES C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4
Appearance Solid powder
Melting Point 280.0 °C

Chemical and Structural Characteristics of Lycorine

Lycorine (C₁₆H₁₇NO₄) is a phenanthridine alkaloid characterized by a fused tetracyclic structure with hydroxyl groups at positions C1 and C2 and a methylenedioxy bridge at C9 and C10 . Its stereochemistry, particularly the S configuration at C1, C17, C18, and C19, is critical for its bioactivity . The compound’s planar structure facilitates interactions with cellular targets, such as proteins and nucleic acids, while its solubility in polar solvents like water and ethanol enables diverse experimental applications .

Quantitative analysis of lycorine typically employs high-performance liquid chromatography (HPLC) with ultraviolet detection at 290 nm, achieving a limit of detection (LOD) of 0.071 µg/mL and recovery rates between 100.41% and 116.23% in plant extracts . Structural modifications, such as hydrogenation of the C3–C4 double bond or substitution of hydroxyl groups, have been shown to alter its cytotoxicity and pharmacological efficacy . For instance, disubstitution at C1 and C2 reduces toxicity while preserving antiviral activity .

Pharmacological Activities of Lycorine

Anticancer Effects

Lycorine exhibits broad-spectrum anticancer activity by inducing apoptosis, cell cycle arrest, and autophagy inhibition. Its potency varies across cancer types, with IC₅₀ values ranging from 0.7 µM in multiple myeloma cells to 38.34 µM in hepatocellular carcinoma cells . Table 1 summarizes lycorine’s effects on select cancer models:

Cancer TypeCell LineIC₅₀ (µM)Mechanism of Action
LeukemiaHL-60~1Apoptosis, G₂/M phase arrest
GlioblastomaU25125EGFR inhibition, AKT pathway suppression
Multiple MyelomaU2660.82HDAC/JAK-STAT inhibition
Hepatocellular CarcinomaHepG234.1ROS accumulation, autophagy inhibition

Data compiled from .

In glioblastoma, lycorine binds to the intracellular domain of epidermal growth factor receptor (EGFR), inhibiting phosphorylation and downstream signaling pathways like AKT and MEK-ERK . This results in reduced tumor growth in xenograft models, with a 60% decrease in tumor volume observed at 10 mg/kg doses . Additionally, lycorine disrupts the actin cytoskeleton in apoptosis-resistant cancers, offering a cytostatic alternative to conventional therapies .

Anti-Inflammatory and Analgesic Actions

Lycorine suppresses pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting p38 MAPK and JAK-STAT pathways . In rodent models, it reduces carrageenan-induced paw edema with an ED₅₀ of 0.514 mg/kg, outperforming aspirin and indomethacin . These effects are linked to its modulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Mechanisms of Action

Modulation of Autophagy and Apoptosis

Lycorine inhibits autophagy by stabilizing the Bcl-2–Beclin-1 complex, preventing the degradation of damaged mitochondria . Accumulation of reactive oxygen species (ROS) from dysfunctional mitochondria triggers DNA damage and p21-mediated cell cycle arrest, culminating in apoptosis . In leukemia cells, this process is associated with a 3-fold increase in caspase-3 activity .

Enzymatic Inhibition

The alkaloid weakly inhibits acetylcholinesterase (AChE) (IC₅₀ = 213 µM) and L-galactono-γ-lactone dehydrogenase, a key enzyme in ascorbic acid biosynthesis . While the clinical relevance of AChE inhibition remains unclear, its effect on ascorbic acid has applications in plant physiology research .

EGFR Signaling Disruption

In glioblastoma, lycorine binds EGFR with a dissociation constant (K<sub>D</sub>) of 2.8 µM, reducing phosphorylation by 70% and suppressing tumor metastasis in orthotopic mouse models . Synergistic effects with temozolomide have been reported, enhancing survival rates by 40% .

Pharmacokinetics and Toxicology

Absorption and Distribution

Lycorine exhibits dose-dependent pharmacokinetics, with a plasma half-life (t<sub>½</sub>) of 3–5 hours and maximal concentration (C<sub>max</sub>) achieved within 10–15 minutes post-administration . It distributes widely across tissues, with the highest concentrations in the kidney (15.2 µg/g) and lowest in the liver (2.1 µg/g) . Phase I metabolism in the liver produces ungeremine, a dehydrated metabolite, while no phase II conjugates have been detected .

Toxicity Profile

Acute toxicity arises primarily from accidental ingestion of daffodil bulbs, which contain up to 0.12% lycorine by weight . Symptoms include vomiting, diarrhea, and cardiac arrhythmias, with lethal doses estimated at 5–10 mg/kg in humans . Chronic toxicity studies in beagle dogs reveal hepatotoxicity at 2 mg/kg/day doses, characterized by elevated alanine aminotransferase (ALT) levels .

Clinical Implications and Future Directions

Lycorine’s multifunctional activity positions it as a promising lead compound for drug development. Current efforts focus on:

  • Structural Optimization: Derivatives with reduced cytotoxicity, such as α,β-unsaturated ketone analogs, are under evaluation for HCV therapy .

  • Nanoparticle Delivery: Encapsulation in liposomes improves bioavailability and tumor targeting, achieving a 4-fold increase in glioblastoma uptake .

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) enhances antitumor immunity in preclinical melanoma models .

Challenges remain in addressing lycorine’s narrow therapeutic window and variable tissue penetration. Future research should prioritize clinical trials to validate its efficacy in humans and explore its potential in neurodegenerative and metabolic disorders.

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